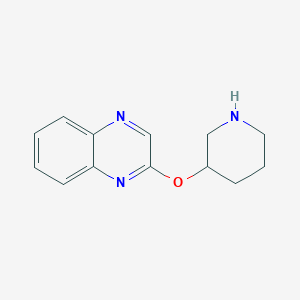
2-(Piperidin-3-yloxy)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-3-yloxy)quinoxaline is a heterocyclic compound that combines the structural features of quinoxaline and piperidine. Quinoxaline is a nitrogen-containing bicyclic compound, while piperidine is a six-membered ring containing one nitrogen atom. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yloxy)quinoxaline typically involves the reaction of quinoxaline derivatives with piperidine. One common method is the nucleophilic substitution reaction where a quinoxaline derivative with a leaving group (such as a halide) reacts with piperidine under basic conditions. The reaction can be carried out in solvents like ethanol or acetonitrile at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidin-3-yloxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-3-yloxy)quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-(Piperidin-3-yloxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A parent compound with a similar bicyclic structure but without the piperidine moiety.
Piperidine: A six-membered nitrogen-containing ring that is a key component of many pharmaceuticals.
Quinoline: Another nitrogen-containing heterocycle with structural similarities to quinoxaline.
Uniqueness
2-(Piperidin-3-yloxy)quinoxaline is unique due to the combination of quinoxaline and piperidine structures, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and the potential for diverse biological activities, making it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C13H15N3O |
|---|---|
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
2-piperidin-3-yloxyquinoxaline |
InChI |
InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)15-9-13(16-12)17-10-4-3-7-14-8-10/h1-2,5-6,9-10,14H,3-4,7-8H2 |
InChI-Schlüssel |
YUVUJOQVCDAQKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)OC2=NC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13528439.png)
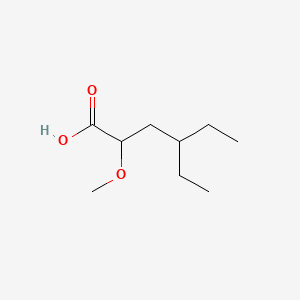
amine](/img/structure/B13528446.png)

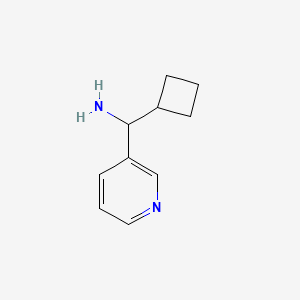


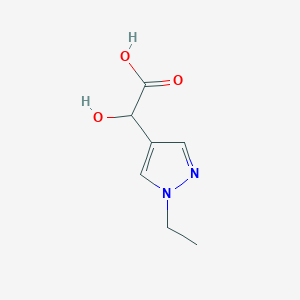
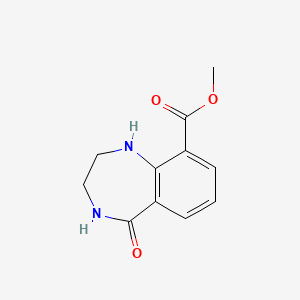


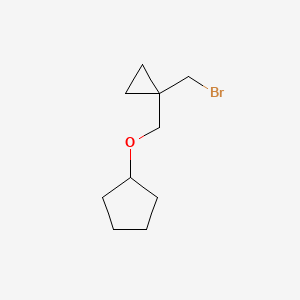
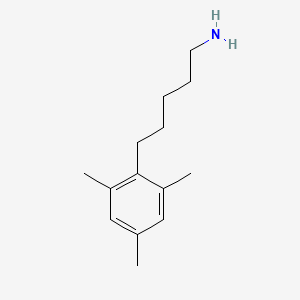
![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
